5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
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Overview
Description
AMG-222, also known as ALS-2-0426, ALS-20426, is a DPP-4 inhibitor potentially for the treatment of type 2 diabetes.
Scientific Research Applications
1. Chemical Synthesis and Derivatives
Research has explored the synthesis of derivatives of 5H-Dibenzo(a,d)cycloheptene. For instance, Dobson et al. (1968) studied electrophilic reactions with 5H-dibenzo[a,d]cycloheptene derivatives, leading to various epoxymethano derivatives with potential applications in chemical synthesis (Dobson, Davis, Hartung, & Manson, 1968). Similarly, Stelt et al. (2010) synthesized acids and piperazine derivatives of 5H-dibenzo[a,d]cycloheptene, contributing to the development of new chemical compounds (Stelt, Haasjes, Tersteege, & Nauta, 2010).
2. Photophysical Properties
The photophysical properties of 5H-dibenzo(a,d)cycloheptene have been a subject of interest. Watkins and Bayrakçeken (1980) measured various photophysical properties, including emission and triplet-triplet absorption spectra, offering insights into the molecule's behavior under light exposure (Watkins & Bayrakçeken, 1980). Additionally, Kavlakoglu, Yaman, and Bayrakçeken (1999) studied the excited-state properties of 5H-dibenzo[a,d]cyclohepten-5-one in solution, which can aid in understanding the compound's applications in light-sensitive materials (Kavlakoglu, Yaman, & Bayrakçeken, 1999).
3. Crystallography and Structural Analysis
Research in crystallography involving 5H-Dibenzo(a,d)cycloheptene includes studies by Johnston et al. (2008), who analyzed the crystal structure of cytenamide, a derivative of 5H-dibenzo[a,d]cycloheptene. Their work contributes to understanding the molecular interactions and arrangements of these compounds (Johnston, Florence, Fabbiani, Shankland, & Bedford, 2008).
4. Organic Chemistry and Protecting Groups
Pless (1976) explored the use of the 5-dibenzosuberyl group, derived from 5H-dibenzo[a,d]cycloheptene, as a protecting group for various organic molecules such as amines and carboxylic acids. This application is crucial in peptide chemistry and other areas of organic synthesis (Pless, 1976).
5. Medicinal Chemistry
Although details about drug use and side effects are excluded, it's worth noting that compounds derived from 5H-Dibenzo(a,d)cycloheptene have been studied in the context of medicinal chemistry. For example, Dunn et al. (1979) synthesized derivatives with bronchodilator activity, highlighting the potential medicinal applications of these compounds (Dunn, Green, Harrison, Nelson, Pfister, Roszkowski, & Untch, 1979).
properties
CAS RN |
913978-37-7 |
---|---|
Product Name |
5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)- |
Molecular Formula |
C32H39N9O3 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide |
InChI |
InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1 |
InChI Key |
NVSWJKWHLUTHLP-CPJSRVTESA-N |
Isomeric SMILES |
C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N |
SMILES |
CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |
Canonical SMILES |
CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |
Appearance |
Solid powder |
Other CAS RN |
913978-37-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide ALS 2-0426 ALS-2-0426 AMG 222 AMG-222 AMG222 S 44497 S-44497 S44497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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